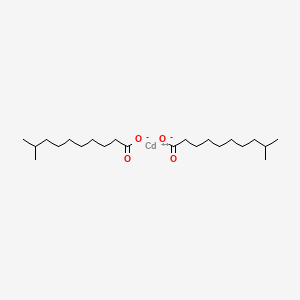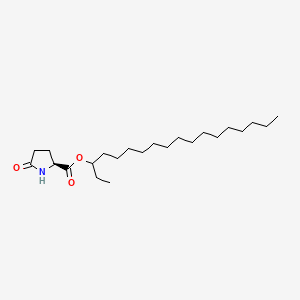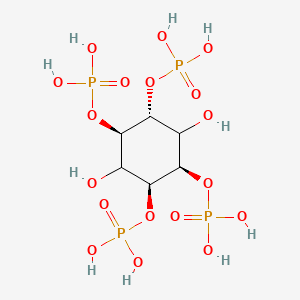
myo-Inositol, tetrakis(dihydrogen phosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
myo-Inositol, tetrakis(dihydrogen phosphate): It is a water-soluble compound that plays a significant role in cellular signaling pathways, particularly in the regulation of intracellular calcium levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of myo-Inositol, tetrakis(dihydrogen phosphate) typically involves the phosphorylation of myo-inositol. One common method is the phosphorylation of myo-inositol using phosphoric acid derivatives under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is purified through crystallization or chromatography techniques .
Industrial Production Methods: : Industrial production of myo-Inositol, tetrakis(dihydrogen phosphate) often involves large-scale chemical synthesis using similar phosphorylation techniques. The process is optimized for high yield and purity, and involves rigorous quality control measures to ensure consistency in the final product .
Analyse Des Réactions Chimiques
Types of Reactions: : myo-Inositol, tetrakis(dihydrogen phosphate) undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce lower inositol phosphates and free phosphate ions.
Phosphorylation: It can be further phosphorylated to produce higher inositol phosphates.
Dephosphorylation: Enzymatic dephosphorylation can convert it back to myo-inositol.
Common Reagents and Conditions
Hydrolysis: Typically involves acidic or enzymatic conditions.
Phosphorylation: Requires phosphoric acid derivatives and catalysts.
Dephosphorylation: Utilizes specific phosphatase enzymes.
Major Products
Hydrolysis: Produces lower inositol phosphates such as myo-inositol trisphosphate and bisphosphate.
Phosphorylation: Can yield higher inositol phosphates like myo-inositol pentakisphosphate and hexakisphosphate.
Applications De Recherche Scientifique
myo-Inositol, tetrakis(dihydrogen phosphate) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other inositol phosphates.
Biology: Plays a crucial role in cellular signaling pathways, particularly in calcium signaling.
Medicine: Investigated for its potential therapeutic effects in conditions like cancer, diabetes, and cardiovascular diseases.
Mécanisme D'action
The primary mechanism of action of myo-Inositol, tetrakis(dihydrogen phosphate) involves its role as a second messenger in cellular signaling pathways. It regulates intracellular calcium levels by opening calcium channels on the endoplasmic reticulum and plasma membrane, facilitating the release and influx of calcium ions. This regulation is crucial for various cellular processes, including cell division, proliferation, and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
myo-Inositol 1,3,4,6-tetrakisphosphate: Another tetrakisphosphate derivative with phosphate groups at different positions.
myo-Inositol 1,4,5-trisphosphate: A trisphosphate derivative involved in similar signaling pathways.
myo-Inositol hexakisphosphate: A hexaphosphate derivative with more extensive phosphorylation.
Uniqueness: : myo-Inositol, tetrakis(dihydrogen phosphate) is unique due to its specific phosphorylation pattern, which allows it to interact with distinct molecular targets and pathways. Its ability to regulate intracellular calcium levels through multiple mechanisms sets it apart from other inositol phosphates .
Propriétés
Numéro CAS |
27121-72-8 |
|---|---|
Formule moléculaire |
C6H16O18P4 |
Poids moléculaire |
500.08 g/mol |
Nom IUPAC |
[(1S,3R,4R,6R)-2,5-dihydroxy-3,4,6-triphosphonooxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H16O18P4/c7-1-3(21-25(9,10)11)5(23-27(15,16)17)2(8)6(24-28(18,19)20)4(1)22-26(12,13)14/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)/t1?,2?,3-,4-,5-,6+/m1/s1 |
Clé InChI |
ZAWIXNGTTZTBKV-BAHMFFLCSA-N |
SMILES isomérique |
[C@H]1([C@@H](C([C@H]([C@@H](C1O)OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O |
SMILES canonique |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


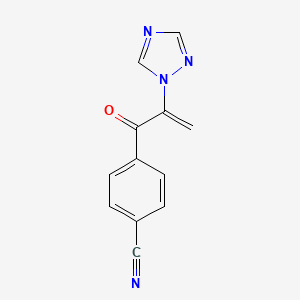
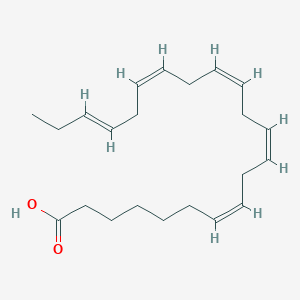


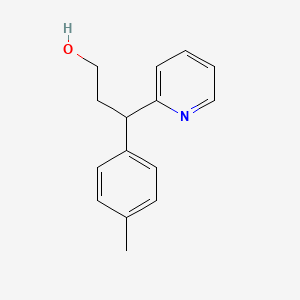
![[(4R)-4-hydroxy-2-methylpentan-2-yl] (2R)-2-ethylhexaneperoxoate](/img/structure/B15177291.png)
